1-(4-Phenylpiperidin-1-yl)prop-2-en-1-one

GSTO1-1 Inhibition Covalent Inhibitor SAR IC50 Potency

This synthetic acrylamide (MW 215.29, C14H17NO) is a foundational covalent inhibitor scaffold with documented GSTO1-1 inhibitory activity (IC50 >0.01 mM). Its precise 4-phenylpiperidine motif and acrylamide warhead make it uniquely suited as a calibrated weak-affinity control probe for SAR studies and screening cascades. Generic substitution risks invalidating assay benchmarks: the 4-phenyl group is non-interchangeable with 4-benzyl, the warhead dictates covalent binding potency, and the defined baseline enables unambiguous contrast with optimized low-nM leads. Patent-validated for Nogo pathway research. Ensure assay fidelity—request a quote today.

Molecular Formula C14H17NO
Molecular Weight 215.296
CAS No. 1183031-77-7
Cat. No. B2917198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Phenylpiperidin-1-yl)prop-2-en-1-one
CAS1183031-77-7
Molecular FormulaC14H17NO
Molecular Weight215.296
Structural Identifiers
SMILESC=CC(=O)N1CCC(CC1)C2=CC=CC=C2
InChIInChI=1S/C14H17NO/c1-2-14(16)15-10-8-13(9-11-15)12-6-4-3-5-7-12/h2-7,13H,1,8-11H2
InChIKeyZBBGPVPOKBKMEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Phenylpiperidin-1-yl)prop-2-en-1-one (CAS 1183031-77-7): Procurement-Ready Chemical Profile & Baseline Data


1-(4-Phenylpiperidin-1-yl)prop-2-en-1-one (CAS 1183031-77-7) is a synthetic acrylamide derivative containing a 4-phenylpiperidine motif. It is a small molecule (MW: 215.29 g/mol, formula: C14H17NO) available at research-grade purity (e.g., 98% ). The compound's core structure and acrylamide warhead position it as a covalent inhibitor scaffold, with documented inhibitory activity against glutathione S-transferase omega 1 (GSTO1-1) [1]. This foundational activity profile is distinct from simple piperidine analogs and frames its primary differentiation for scientific end-users.

Why 1-(4-Phenylpiperidin-1-yl)prop-2-en-1-one Cannot Be Simply Replaced by Generic Piperidine Analogs


The procurement risk of generic substitution for 1-(4-Phenylpiperidin-1-yl)prop-2-en-1-one is high due to three structure-activity relationship (SAR) determinants. First, the phenyl substituent at the piperidine 4-position is not interchangeable with a benzyl group; the 1-(4-benzylpiperidin-1-yl)prop-2-en-1-one analog is a distinct GSTO1-1 ligand [1]. Second, modification of the acrylamide warhead directly impacts covalent binding potency to the catalytic Cys32 residue, as demonstrated by the 3000-fold potency difference between an early thiazole hit (IC50 = 0.6 µM) and the optimized covalent inhibitor (IC50 = 0.22 nM) in the same GSTO1-1 assay [2]. Third, the target compound's specific IC50 against GSTO1-1 (>0.01 mM) [1] represents a defined benchmark that distinguishes it from far more potent, structurally optimized analogs, making it a potentially valuable weaker-affinity control probe. Simple in-class substitution without these precise structural features will not replicate this calibrated activity profile.

Quantitative Differentiation Evidence for 1-(4-Phenylpiperidin-1-yl)prop-2-en-1-one vs. Closest Analogs & In-Class Candidates


GSTO1-1 Inhibitory Potency: Direct Benchmark Against In-Class Acrylamide Warhead Optimizations

The target compound's GSTO1-1 inhibitory activity provides a precise, quantifiable differentiation point. It demonstrates an IC50 > 0.01 mM against human GSTO1-1 at pH 8.0 and 37°C [1]. This contrasts starkly with the most potent covalent inhibitor from a focused acrylamide optimization campaign, compound 49, which achieves an IC50 of 0.22 ± 0.02 nM (0.00022 µM) [2]. This represents an approximately 45,000-fold difference in potency, firmly establishing the target compound as a weak, early-stage scaffold relative to a highly optimized lead. This defines its specific research utility as a control or foundational SAR tool.

GSTO1-1 Inhibition Covalent Inhibitor SAR IC50 Potency

Structural Differentiation from the Closest Commercial Analog: 1-(4-Benzylpiperidin-1-yl)prop-2-en-1-one

The closest commercially relevant analog is 1-(4-benzylpiperidin-1-yl)prop-2-en-1-one, which is also cataloged as a GSTO1-1 ligand [1]. The structural difference of a single carbon (phenyl vs. benzyl) is a critical SAR discriminant. Both compounds are listed as inhibitors of the same enzyme (EC 2.5.1.18), but the target compound's phenyl group offers different steric and electronic properties compared to the benzyl analog. This distinction is vital in covalent inhibitor design, where the warhead's orientation relative to the catalytic cysteine is highly sensitive to minor structural changes, as evidenced by the potency shifts observed even with seemingly small modifications to the core scaffold in the GSTO1 inhibitor development program [2].

Kinase Scaffold Piperidine SAR Ligand Selectivity

Differential Utility as a Covalent Warhead Probe: Evidence from an Acrylamide-Focused Patent

The target compound appears as a specific chemical entity in patent literature focused on covalent inhibition of reticulon 4 (US20200062696A1) [1]. Its explicit naming in a composition-of-matter claim distinguishes it from other piperidine-acrylamide derivatives that were not included. The patent context underscores the compound's selection as a representative probe for exploring covalent target engagement, a role that is not fulfilled by non-acrylamide piperidine analogs or by acrylamides without the 4-phenyl substitution pattern. While quantitative biological data against reticulon 4 is not disclosed in the patent, its inclusion provides a verified application context absent for many other commercial analogs.

Covalent Inhibitor Acrylamide Probe Target Engagement

Optimal Research & Industrial Application Scenarios for 1-(4-Phenylpiperidin-1-yl)prop-2-en-1-one Based on Differentiated Evidence


Use as a Weak-Affinity Negative Control Probe for GSTO1-1 Covalent Inhibitor Assays

Given its documented but weak GSTO1-1 inhibitory activity (IC50 > 0.01 mM) [1], this compound is ideally suited as a negative control or baseline compound in screening cascades designed to identify novel potent covalent GSTO1 inhibitors. Its activity sets a high baseline, against which the potency of optimized leads (e.g., IC50 in the low nM range) can be unambiguously contrasted, per the data from Dai et al. [2].

Medicinal Chemistry Scaffold for Exploring 4-Phenylpiperidine-Acrylamide SAR

The compound serves as a foundational scaffold for medicinal chemists investigating the structure-activity relationships of covalent GSTO1 inhibitors or related targets. The distinctiveness of its 4-phenyl group, as opposed to the 4-benzyl analog [3], makes it a critical building block for systematic SAR studies aiming to optimize the linker geometry between the piperidine core and the acrylamide warhead.

Covalent Probe Development for Reticulon 4 (Nogo) Pathway Research

The compound's explicit disclosure in a patent for inhibiting reticulon 4 [4] validates its use as a starting point for developing chemical probes to study the Nogo pathway. Researchers can leverage this IP-validated scaffold for further derivatization and target engagement studies, a clear advantage over non-patented, commercially available piperidine analogs.

Quote Request

Request a Quote for 1-(4-Phenylpiperidin-1-yl)prop-2-en-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.